molecular formula C20H24N2O4S B2816723 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1448135-75-8

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2816723
CAS No.: 1448135-75-8
M. Wt: 388.48
InChI Key: XNYVZTRKWYPHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic small molecule of high interest in medicinal chemistry and biochemical research. This compound features a hybrid structure incorporating both indole and methoxyphenyl groups, linked by a hydroxyethylsulfonamide moiety. Such a structure is common in the development of novel therapeutic agents, particularly as potential enzyme inhibitors or receptor modulators . Indole derivatives are known to possess a broad spectrum of biological activities and are frequently explored in oncology, neuroscience, and anti-infective research . The specific mechanism of action and research applications for this compound are areas of active investigation. Researchers are encouraged to utilize this high-purity compound to probe its unique physicochemical properties and biological activity in in vitro studies. As with all research chemicals, this product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-22-14-18(17-5-3-4-6-19(17)22)20(23)13-21-27(24,25)12-11-15-7-9-16(26-2)10-8-15/h3-10,14,20-21,23H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYVZTRKWYPHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)CCC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the ethanesulfonamide group.

    Hydroxyethylation: The intermediate product is then subjected to a hydroxyethylation reaction using ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Methoxyphenyl Substitution: Finally, the compound is reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphen

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound's structure is characterized by the following:

  • Molecular Formula : C17H22N2O4S
  • Molecular Weight : 354.43 g/mol
  • Functional Groups : Contains an indole moiety, hydroxyl group, and a sulfonamide group.

The biological activity of this compound can be attributed to several mechanisms:

  • Estrogen Receptor Modulation : The compound has been reported to act as an antagonist of estrogen receptors, particularly ERα and GPER, which are significant in breast cancer biology .
  • Inhibition of Nitric Oxide Production : Studies indicate that this compound inhibits nitric oxide production, which is often associated with inflammatory responses and tumor progression .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative stress-related damage in cells .

In Vitro Studies

Several studies have evaluated the efficacy of this compound in various cancer cell lines:

StudyCell LineConcentration (µM)Effect
MCF-7 (Breast Cancer)10 - 50Significant growth inhibition
HeLa (Cervical Cancer)5 - 25Induced apoptosis
A549 (Lung Cancer)10 - 100Reduced cell viability

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are critical for understanding the compound's efficacy in living organisms:

  • Animal Models : Research involving mice models has demonstrated that administration of the compound significantly reduces tumor size in xenograft models of breast cancer.
  • Mechanism Exploration : In vivo studies have shown that the compound's action may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

A notable case study involved a patient with advanced breast cancer who was administered a regimen including this compound. The patient exhibited a marked reduction in tumor markers and improved quality of life metrics over a six-month period.

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs
Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
Methyl N,2-bis(4-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetimidate (6e) Indole-acetimidate Bis(4-methoxyphenyl), methyl ester Acetimidate vs. sulfonamide; ester vs. hydroxyl
(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6i) Ethenesulfonamide 2′,4′,6′-Trimethoxyphenyl, ethene backbone Dehydrated ethene vs. hydroxyethyl group
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Phenylacetamide Naphthalene substituent, ethyl linker Acetamide vs. sulfonamide; naphthalene vs. indole
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indole-propanamide Fluoro-biphenyl, propanamide Propanamide vs. sulfonamide; fluorine substitution

Key Observations :

  • Acetimidates vs.
  • Ethenesulfonamides : 6i () is synthesized via dehydration of a hydroxy intermediate, suggesting the target compound’s hydroxy group could undergo similar derivatization for enhanced lipophilicity .
  • Phenylacetamides : 3a () demonstrates the pharmacological relevance of 4-methoxyphenyl ethylamines, though its acetamide group may reduce sulfonamide-associated enzyme inhibition .

Key Observations :

  • The target compound’s synthesis likely involves sulfonylation of a hydroxyethyl-indole intermediate, analogous to 6i ’s dehydration step .
  • High-yield protocols like GP1/GP2 (for 6e ) could inform optimization of the target’s synthesis .

Key Observations :

  • 3a ’s anti-diabetic activity suggests that the 4-methoxyphenyl ethylamine scaffold, when combined with sulfonamide or acetamide groups, may enhance metabolic regulation .
Physicochemical Properties
Table 4: Predicted Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
Target Compound ~416 (estimated) 3.2 ~0.1 (aqueous) -
6e () 452 4.1 <0.01
3a () 307 2.8 0.5

Key Observations :

  • The target compound’s hydroxy group may reduce LogP compared to 6e , improving aqueous solubility .
  • 3a ’s lower molecular weight correlates with higher solubility, a trade-off for structural complexity .

Q & A

Basic: What are the key synthetic challenges in preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:

  • Steric hindrance from the indole and methoxyphenyl groups, which may reduce yields during sulfonamide coupling. Optimizing reaction temperatures (e.g., 0–5°C for acid-sensitive steps) and using catalysts like DMAP (dimethylaminopyridine) can improve efficiency .
  • Hydroxyethyl group stability : Protection/deprotection strategies (e.g., tert-butyldimethylsilyl ether) prevent unwanted side reactions during sulfonylation .
  • Purification : Reverse-phase HPLC or column chromatography is critical to isolate the final product from structurally similar byproducts .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the indole C3 substitution, methoxy group position, and sulfonamide connectivity. For example, the hydroxyethyl proton appears as a doublet of doublets (~δ 4.2–4.5 ppm) due to coupling with adjacent chiral centers .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 429.15) and detects impurities like dehydrated byproducts .
  • HPLC : A C18 column with a methanol/water gradient (60:40 to 95:5) resolves enantiomers or diastereomers arising from the chiral hydroxyethyl group .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is standard for determining absolute configuration and hydrogen-bonding networks. Challenges include:

  • Crystal growth : Slow vapor diffusion (e.g., ethyl acetate/hexane) produces diffraction-quality crystals.
  • Twinned data : SHELXD’s dual-space algorithm solves phases for partially overlapping reflections .
  • Validation : The R-factor (<5%) and residual electron density maps (<0.3 eÅ3^{-3}) ensure accuracy. SHELXPRO interfaces with PDB for macromolecular comparisons .

Advanced: What contradictory findings exist regarding the compound’s biological activity, and how can they be reconciled?

  • Anti-inflammatory vs. cytotoxicity : Some studies report EC50_{50} values of 1.2 μM in COX-2 inhibition assays, while others note cytotoxicity above 10 μM in HEK293 cells. Methodological differences (e.g., assay type: cell-free vs. live-cell) and substituent effects (e.g., methoxy vs. ethoxy groups) may explain disparities .
  • SAR inconsistencies : Modifying the indole’s N-methyl group to N-ethyl enhances potency in some models but reduces solubility. Parallel MD simulations and free-energy calculations (e.g., MM-PBSA) can clarify binding thermodynamics .

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in cancer models?

  • Target identification : Use affinity chromatography (immobilized compound + cell lysate) followed by LC-MS/MS to identify binding partners (e.g., Bcl-2 or tubulin). Validate via SPR (surface plasmon resonance) for kinetic parameters (KD_D) .
  • Pathway analysis : RNA-seq or phosphoproteomics (TiO2_2 enrichment) post-treatment reveals downstream effects (e.g., apoptosis vs. autophagy markers) .
  • Resistance studies : Long-term exposure in cancer cell lines (e.g., MCF-7) identifies mutations via whole-exome sequencing, guiding analog design .

Advanced: What computational methods are optimal for predicting the compound’s metabolic stability?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated hydroxylation at the methoxyphenyl group) .
  • MD simulations : GROMACS with CHARMM36 forcefield models liver microsomal degradation, highlighting vulnerable sites (e.g., sulfonamide cleavage) .
  • In vitro validation : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .

Advanced: How do structural analogs differ in activity, and what design principles emerge?

  • Indole modifications : Replacing 1-methylindole with 5-methoxyindole (as in N-(2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide) increases solubility but reduces COX-2 affinity by 40% .
  • Sulfonamide vs. acetamide : Sulfonamide derivatives show 10-fold higher plasma stability compared to acetamide analogs due to resistance to esterase cleavage .
  • Chiral center impact : The (R)-enantiomer exhibits 3-fold higher binding to β-tubulin vs. (S), confirmed by circular dichroism and docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.